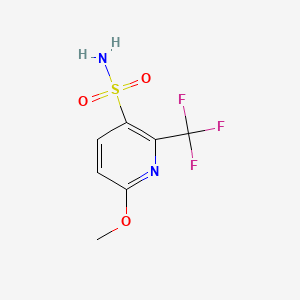
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 2-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the addition of the methoxy group and finally the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonamide group.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with different substitution positions.
Uniqueness
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and sulfonamide) on the pyridine ring. This combination of groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7F3N2O3S |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7F3N2O3S/c1-15-5-3-2-4(16(11,13)14)6(12-5)7(8,9)10/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
JSHXSXAAOLOSIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


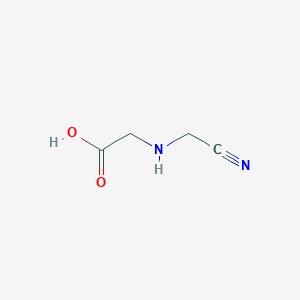
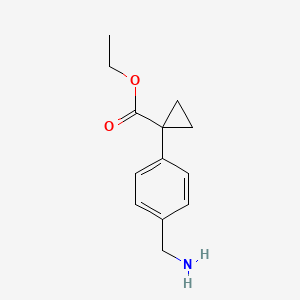
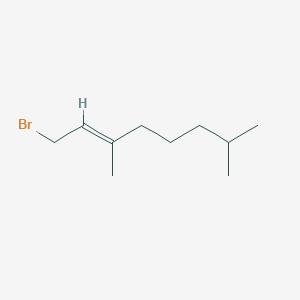
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
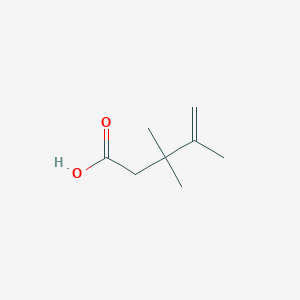

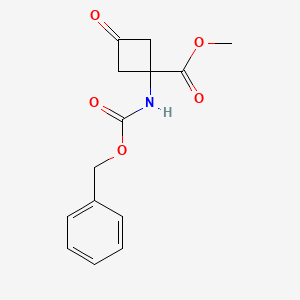
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
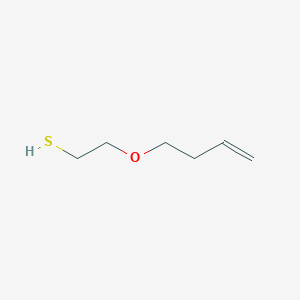
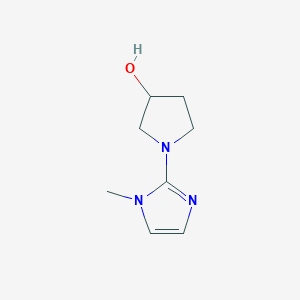

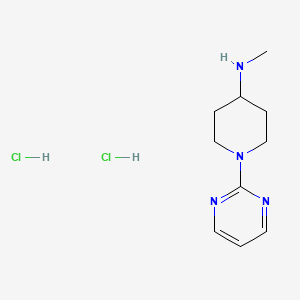
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)
